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Compound of Interest

Compound Name:
5,7-Dimethoxybenzo[d]thiazol-2-

amine

CAS No.: 760910-22-3

Cat. No.: B3153553

Get Quote

Structure Elucidation of 5,7-Dimethoxybenzo[d]thiazol-2-amine: A Comprehensive Technical

Guide

Pharmacological Relevance & Structural Rationale
2-Aminobenzothiazoles represent a privileged scaffold in medicinal chemistry, frequently

utilized in the development of antimicrobial, anticancer, and anti-tyrosinase agents[1]. The

strategic introduction of methoxy (-OCH₃) groups at the 5 and 7 positions fundamentally alters

the electronic landscape of the benzothiazole core. These electron-donating groups increase

the electron density of the aromatic system, enhancing its ability to participate in hydrogen

bonding and π-π stacking interactions within biological targets[2]. For researchers and drug

development professionals, establishing the precise structural identity of 5,7-
dimethoxybenzo[d]thiazol-2-amine is a critical quality control step before advancing to

downstream functionalization or biological assays.
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The synthesis of 5,7-dimethoxybenzo[d]thiazol-2-amine is typically achieved via the

Hugerschoff reaction, a robust oxidative cyclization method[3]. The reaction begins with the

nucleophilic addition of 3,5-dimethoxyaniline to potassium thiocyanate (KSCN) in an acidic

medium, yielding an N-(3,5-dimethoxyphenyl)thiourea intermediate.

Causality in Precursor Selection: The choice of 3,5-dimethoxyaniline is highly strategic.

Because the molecule possesses a C2 axis of symmetry, both ortho positions (C2 and C6

relative to the amine) are chemically equivalent. During the subsequent bromine-mediated

electrophilic cyclization, this symmetry guarantees absolute regioselectivity. It entirely prevents

the formation of complex isomeric mixtures that plague the cyclization of asymmetric meta-

substituted anilines, ensuring a regiopure target compound.

3,5-Dimethoxyaniline
(Symmetric Precursor)

N-(3,5-Dimethoxyphenyl)thiourea
(Linear Intermediate)

 Step 1

KSCN + Acidic Medium
Nucleophilic Addition

 

5,7-Dimethoxybenzo[d]thiazol-2-amine
(Regiopure Target)

 Step 2: Hugerschoff Cyclization

Bromine (Br2) Oxidation
Electrophilic Attack
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Fig 1. Hugerschoff synthesis workflow for 5,7-dimethoxybenzo[d]thiazol-2-amine.
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NMR spectroscopy is the definitive tool for verifying the atomic connectivity of the synthesized

core[4].

¹H NMR Causality: The two aromatic protons (H4 and H6) are positioned meta to each other,

resulting in a characteristic small coupling constant (J ≈ 2.2 Hz). H6 is flanked by two

electron-donating methoxy groups, rendering it highly shielded and shifting its resonance

upfield to ~6.24 ppm. H4 is shielded by only one adjacent methoxy group, appearing slightly

further downfield at ~6.72 ppm. The primary amine (-NH₂) presents as a broad singlet

around δ 7.50 ppm in DMSO-d₆ due to the quadrupolar relaxation of the nitrogen atom[5].

¹³C and 2D NMR Causality: The C2 carbon is highly deshielded (δ ~166.5 ppm) due to the

adjacent electronegative sulfur and nitrogen atoms. Heteronuclear Multiple Bond Correlation

(HMBC) is critical here; a ³J_CH cross-peak between the H4 proton and the C3a/C2 carbons

confirms the successful fusion of the thiazole ring.

Table 1: Summarized NMR Assignments (DMSO-d₆, 400 MHz)
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Position
¹H Chemical
Shift (δ, ppm)

Multiplicity &
Coupling

¹³C Chemical
Shift (δ, ppm)

Structural
Causality

2 - - 166.5

Deshielded by
N and S;
confirmed by
HMBC from
NH₂.

3a - - 153.2

Bridgehead

carbon, adjacent

to N.

4 6.72
d, J = 2.2 Hz

(1H)
95.4

Shielded by

ortho-methoxy.

Meta-coupled to

H6.

5 - - 160.1
Oxygen-bound

aromatic carbon.

6 6.24
d, J = 2.2 Hz

(1H)
90.8

Highly shielded

by two adjacent

ortho-methoxy

groups.

7 - - 156.7
Oxygen-bound

aromatic carbon.

7a - - 132.4

Bridgehead

carbon, adjacent

to S.

5-OCH₃ 3.75 s (3H) 55.6
Standard

methoxy shift.

7-OCH₃ 3.85 s (3H) 56.1

Standard

methoxy shift,

slightly

deshielded by S

proximity.
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| NH₂ | 7.50 | br s (2H) | - | Broadened by quadrupolar relaxation of Nitrogen. |

Mass Spectrometry (HRMS & EI-MS)
Under Electron Ionization (EI), the molecular ion [M]⁺• at m/z 210 is typically the base peak due

to the high stability of the conjugated aromatic system[6]. The fragmentation cascade is driven

by the homolytic cleavage of a methyl radical from a methoxy group, yielding a highly stable

resonance-stabilized oxonium cation at m/z 195. This is followed by the expulsion of carbon

monoxide (CO), a diagnostic fragmentation for methoxyaromatics, yielding m/z 167. A parallel

degradation pathway involves the cleavage of the thiazole ring with the loss of hydrogen

cyanide (HCN), generating m/z 183[7].

[M]+• m/z 210
Molecular Ion

[M - •CH3]+ m/z 195
Stable Oxonium Cation

 Homolytic Cleavage
(- 15 Da)

[M - HCN]+ m/z 183
Thiazole Cleavage

 Ring Opening
(- 27 Da)

[M - •CH3 - CO]+ m/z 167
Ring Contraction

 CO Expulsion
(- 28 Da)
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Fig 2. Primary EI-MS fragmentation pathways for 5,7-dimethoxybenzo[d]thiazol-2-amine.

Table 2: High-Resolution Mass Spectrometry (ESI+) and EI-MS Fragmentation
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Ion Type m/z
Relative
Abundance

Formula /
Assignment

Mechanistic
Causality

[M+H]⁺ (ESI) 211.0541 100% C₉H₁₁N₂O₂S⁺
Protonation at
the endocyclic
nitrogen (N3).

[M]⁺• (EI) 210.0463 100% C₉H₁₀N₂O₂S⁺•

Molecular ion;

highly stable

aromatic system.

Fragment (EI) 195.0228 65% C₈H₇N₂O₂S⁺

Loss of •CH₃.

Driven by

oxonium ion

formation.

Fragment (EI) 183.0354 40% C₈H₉NO₂S⁺•

Loss of HCN.

Classic thiazole

ring cleavage.

| Fragment (EI) | 167.0279 | 55% | C₇H₇N₂OS⁺ | Loss of CO from the m/z 195 fragment. |

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR (ATR) reveals characteristic bands that confirm functional group integrity[3]. The primary

amine exhibits a distinct doublet at ~3420 cm⁻¹ and ~3250 cm⁻¹ (asymmetric and symmetric N-

H stretching). The C=N stretch of the thiazole ring appears sharply at ~1605 cm⁻¹, while strong

C-O-C asymmetric stretching from the methoxy groups dominates the fingerprint region at

~1260 cm⁻¹ and ~1150 cm⁻¹.

Self-Validating Experimental Protocols
Protocol 1: NMR Acquisition & Structural Validation

Sample Preparation: Dissolve 15-20 mg of highly purified 5,7-dimethoxybenzo[d]thiazol-2-
amine in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as

an internal reference.
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Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe

temperature to 298 K.

Acquisition Parameters:

¹H NMR: 16 scans, relaxation delay (D1) of 1.5 s, acquisition time of 2.5 s.

¹³C NMR: 512 scans, D1 of 2.0 s, with continuous proton decoupling.

HMBC: 2D sequence optimized for long-range coupling (J = 8 Hz).

Self-Validation Checkpoint: Verify the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H,

39.5 ppm for ¹³C). Crucial validation: If the H4 doublet (~6.72 ppm) does not show a clear 3-

bond HMBC correlation to the C2 carbon (~166.5 ppm), the cyclization has failed or yielded

an unpredicted open-chain intermediate.

Protocol 2: HRMS & EI-MS Analysis

Sample Preparation (ESI): Prepare a 1 µg/mL solution in LC-MS grade Methanol containing

0.1% Formic Acid to promote ionization.

ESI-HRMS Setup: Direct infusion at 10 µL/min into an Orbitrap or Q-TOF mass spectrometer

in positive ion mode. Set capillary voltage at 3.0 kV and desolvation temperature at 250 °C.

EI-MS Setup: Introduce the solid sample via direct insertion probe (DIP) into a GC-MS

system. Set the ionization energy to the standard 70 eV and source temperature to 200 °C.

Self-Validation Checkpoint: The mass error for the[M+H]⁺ peak must be ≤ 3 ppm compared

to the theoretical exact mass (211.0541 Da). In the EI-MS spectrum, the presence of the m/z

195 peak acts as an internal validation for the presence of the methoxy group via homolytic

cleavage.

Conclusion
The structural elucidation of 5,7-dimethoxybenzo[d]thiazol-2-amine requires a multi-modal

analytical approach. By understanding the mechanistic causality behind its synthesis

(symmetry-driven regioselectivity) and its spectroscopic behavior (methoxy-induced shielding in
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NMR and CO expulsion in MS), researchers can confidently validate this privileged scaffold for

downstream pharmaceutical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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